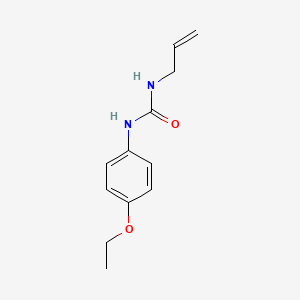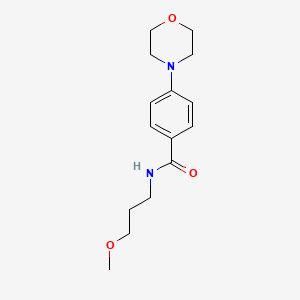![molecular formula C26H22N2O7 B4665053 1-(1,3-benzodioxol-5-yl)-5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4665053.png)
1-(1,3-benzodioxol-5-yl)-5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
Synthesis Analysis
- Catalyst-Free Synthesis : Brahmachari and Nayek (2017) describe a catalyst-free, one-pot synthesis of related compounds using barbituric acid and aromatic aldehydes in aqueous ethanol, showcasing a method that could potentially be applied to the synthesis of the target compound (Brahmachari & Nayek, 2017).
- Facile One-Pot Synthesis : Teimouri and Bazhrang (2006) achieved the synthesis of similar compounds through a one-pot reaction of isocyanides, barbituric acid, and terephthaldialdehyde, providing a simplified approach that may be relevant (Teimouri & Bazhrang, 2006).
Molecular Structure Analysis
- NMR Spectroscopy for Structural Analysis : Kurtev et al. (1985) utilized NMR spectroscopy for the structural analysis of pyrimidine derivatives, a technique that could be employed for detailed molecular structure analysis of the target compound (Kurtev et al., 1985).
Chemical Reactions and Properties
- Reactivity with Other Compounds : Higashino, Suzuki, and Hayashi (1978) explored the reactivity of pyrimidine derivatives with various compounds, shedding light on potential chemical reactions and properties of the target compound (Higashino, Suzuki, & Hayashi, 1978).
Physical Properties Analysis
- Crystallography for Physical Properties : Liu et al. (2004) utilized crystallography to determine the physical properties of a similar compound, a method that could be replicated for understanding the physical properties of the target compound (Liu, Feng, Li, & Gao, 2004).
Chemical Properties Analysis
- Spectroscopic Techniques for Chemical Properties : The use of IR, UV-Visible, NMR, and X-ray crystallography, as demonstrated by Srivastava et al. (2017), can be crucial for analyzing the chemical properties of the target compound (Srivastava et al., 2017).
Propiedades
IUPAC Name |
(5E)-1-(1,3-benzodioxol-5-yl)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O7/c1-3-32-17-8-5-15-6-9-21(33-4-2)19(18(15)12-17)13-20-24(29)27-26(31)28(25(20)30)16-7-10-22-23(11-16)35-14-34-22/h5-13H,3-4,14H2,1-2H3,(H,27,29,31)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHQGPXOWZTCRD-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C=CC(=C2/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethoxy-N-[phenyl(3-pyridinyl)methyl]benzamide](/img/structure/B4664979.png)
![5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4664983.png)


![benzyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B4665001.png)

![N-[2-(4-ethylphenoxy)ethyl]-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4665016.png)
![3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4665021.png)
![5-(butylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4665025.png)
![ethyl 4-{[(dipropylamino)carbonyl]amino}benzoate](/img/structure/B4665039.png)
![(1,3-benzodioxol-5-ylmethyl){[5-(2-chlorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B4665055.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B4665056.png)

![ethyl 4-ethyl-2-({[(3-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4665067.png)